2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Overview
Description
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol, also known as 2-NBDG, is a fluorescent D-glucose analog . It is used as a fluorescent indicator for direct glucose uptake measurement . The fluorescent activity of 2-NBDG is detected by flow cytometry . It is used to study the tumor cells and for in vivo imaging of epileptic activity experiments .
Synthesis Analysis
The synthesis of 2-NBDG involves reacting D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) . A series of reaction conditions such as reaction time, bases, the loading of bases, solvents, and reaction temperature has been investigated . The yield of 2-NBDG can be enhanced to 83.0% under the optimal reaction conditions . A gram-scale synthesis of 2-NBDG was also realized with an 80.0% isolated yield .Molecular Structure Analysis
The molecular structure of 2-NBDG is represented by the empirical formula C12H14N4O8 . It has a molecular weight of 342.26 . The SMILES string representation of the molecule isOCC@HC@@HC@HC@@H[O-])c2nonc12)C=O
. Physical and Chemical Properties Analysis
2-NBDG is a powder form substance . It has a fluorescence excitation/emission maxima of 494 nm/551 nm in DMSO . It is stored at a temperature of -20°C .Mechanism of Action
2-NBDG is taken up by a variety of mammalian, plant, and microbial cells . In mammalian cells, one transporter for 2-NBDG is GLUT2 . In bacterial cells, the predominant transporter is the mannose phosphotransferase system . Cells that lack these or other compatible transporters do not take up 2-NBDG .
Properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c17-10-4-2-1-3-7(10)13-8-5-6-9(16(18)19)12-11(8)14-20-15-12/h1-6,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJOCNDEBRJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203809 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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